Benzyl N-(4-aminobutyl)carbamate hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNCIIFBSRHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519482 | |

| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18807-73-3 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18807-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride?

An In-Depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride

Introduction

This compound is a bifunctional organic molecule featuring a carbamate group and a primary amine, supplied as a hydrochloride salt. Its structure is of significant interest to researchers and drug development professionals due to its application as a chemical linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical structure, physicochemical properties, a representative synthetic approach, and its critical role in advanced therapeutic modalities.

Chemical Structure and Identification

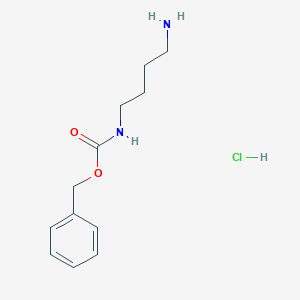

This compound possesses a well-defined structure comprising three key functional components:

-

A Benzyl Group (C₆H₅CH₂): This aromatic group provides a stable, non-reactive handle.

-

A Carbamate Linker (-O-C(=O)-NH-): This moiety connects the benzyl group to the alkyl chain.

-

A 4-Aminobutyl Chain with a Terminal Hydrochloride Salt: A four-carbon aliphatic chain terminates in a primary amine, which is protonated to form an ammonium chloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.

The systematic IUPAC name for this compound is benzyl N-(4-aminobutyl)carbamate;hydrochloride.[1] Its CAS number for unambiguous identification is 18807-73-3.[1][2][3][4][5][6]

Caption: Key functional groups of the molecule.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a reference for experimental design and handling.

| Property | Value | Reference(s) |

| CAS Number | 18807-73-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1][2][4][5] |

| Molecular Weight | 258.74 g/mol | [1][2][4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 192-196 °C | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Exact Mass | 258.1135055 Da | [1] |

| Density (Free Base) | 1.088 g/cm³ | [3] |

| Flash Point (Free Base) | 186.5 °C | [3] |

Synthesis and Experimental Protocol

A plausible synthesis involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the carbamate, followed by the addition of hydrochloric acid to produce the final salt.

Caption: Plausible synthetic workflow.

Representative Experimental Protocol:

This protocol is a representative example based on standard chemical procedures and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve an excess of 1,4-diaminobutane (e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C to favor mono-acylation and minimize di-substituted byproducts.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is fully consumed.

-

Workup and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess diamine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel to isolate the pure mono-protected free base.

-

Salt Formation: Dissolve the purified Benzyl N-(4-aminobutyl)carbamate in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Application in PROTAC Technology

This compound is primarily utilized as a versatile PROTAC linker .[5] PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two active "warheads" connected by a chemical linker.

-

One warhead binds to the Protein of Interest (POI) .

-

The other warhead binds to an E3 Ubiquitin Ligase .

-

The linker , for which this compound is a building block, bridges these two components.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. This polyubiquitination marks the POI for degradation by the cell's own waste disposal machinery, the 26S proteasome.

Caption: The logical workflow of PROTAC-mediated protein degradation.

References

- 1. N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | C12H19ClN2O2 | CID 13120301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18807-73-3 [m.chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. This compound | 18807-73-3 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 18807-73-3 Cas No. | Benzyl (4-aminobutyl)carbamate hydrochloride | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to Benzyl N-(4-aminobutyl)carbamate Hydrochloride (CAS: 18807-73-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl N-(4-aminobutyl)carbamate hydrochloride, a key bifunctional linker molecule used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, safety information, a plausible synthesis protocol, and purification methods. Furthermore, it elucidates its role in the PROTAC mechanism of action through schematic diagrams and discusses its applications in drug discovery and development.

Introduction

This compound, with CAS number 18807-73-3, is a synthetic organic compound that has gained significant attention in medicinal chemistry and chemical biology. Its structure features a benzyl carbamate-protected amine and a terminal primary amine, connected by a butyl spacer. This unique architecture makes it an ideal linker for the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. This compound provides a versatile scaffold for PROTAC synthesis, offering a balance of flexibility and a defined length to facilitate effective protein degradation.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18807-73-3 | N/A |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | N/A |

| Molecular Weight | 258.74 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 192-196 °C | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | N/A |

| Boiling Point | Not determined | N/A |

| pKa | Not determined | N/A |

Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

Note: This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on standard organic chemistry procedures for the protection of amines.

Reaction Scheme:

1,4-Diaminobutane + Benzyl Chloroformate → Benzyl N-(4-aminobutyl)carbamate → this compound

Materials:

-

1,4-Diaminobutane

-

Benzyl Chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve an excess of 1,4-diaminobutane in dichloromethane (DCM). The use of excess diamine is to favor mono-protection.

-

Addition of Benzyl Chloroformate: Cool the solution in an ice bath (0 °C). Slowly add a solution of benzyl chloroformate in DCM dropwise to the stirred solution of 1,4-diaminobutane. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Benzyl N-(4-aminobutyl)carbamate.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Purification

Recrystallization:

The crude hydrochloride salt can be purified by recrystallization. A suitable solvent system would typically be a polar protic solvent like ethanol or a mixture of solvents such as ethanol/diethyl ether or methanol/diethyl ether.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Column Chromatography:

If significant impurities are present in the free base before salt formation, purification can be achieved by silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product. The addition of a small amount of triethylamine to the mobile phase can help to reduce tailing of the amine on the silica gel.

-

Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.10 | s | 2H | O-CH₂ -Ph |

| ~4.95 | br s | 1H | NH -COO |

| ~3.20 | q | 2H | NH -CH₂ -CH₂ |

| ~2.75 | t | 2H | CH₂ -NH₂ |

| ~1.55 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

Predicted ¹³C NMR (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (carbamate) |

| ~136.8 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.7 | O-C H₂-Ph |

| ~41.8 | C H₂-NH₂ |

| ~40.8 | NH-C H₂- |

| ~30.0 | -CH₂-C H₂-CH₂-CH₂- |

| ~27.5 | -CH₂-CH₂-C H₂-CH₂- |

Applications in Drug Discovery

The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl carbamate group serves as a protected amine, which can be deprotected under specific conditions to allow for coupling with a ligand for an E3 ubiquitin ligase. The terminal primary amine can be coupled to a ligand for the target protein of interest.

The flexibility and length of the butyl chain in this linker are crucial for allowing the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating the formation of a productive ternary complex.

Mechanism of Action in PROTACs

Once synthesized, a PROTAC utilizing a linker derived from this compound follows a catalytic cycle to induce the degradation of a target protein.

This process of hijacking the cell's natural protein degradation machinery offers a powerful and innovative approach to drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its role as a bifunctional linker is central to the design and synthesis of PROTACs, a rapidly emerging therapeutic modality. This technical guide has provided a detailed overview of its properties, synthesis, and application, offering a foundational resource for its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily available linkers like this compound will undoubtedly grow.

N-Cbz-1,4-diaminobutane HCl: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Applications of N-Cbz-1,4-diaminobutane Hydrochloride.

This technical guide provides a comprehensive overview of N-Cbz-1,4-diaminobutane hydrochloride (hydrochloride salt of benzyl N-(4-aminobutyl)carbamate), a key building block in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, relevant experimental procedures, and its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

N-Cbz-1,4-diaminobutane HCl is a mono-protected diamine that serves as a versatile linker in the synthesis of more complex molecules. Its hydrochloride salt form enhances stability and simplifies handling.

Quantitative Data Summary

The key physical and chemical properties of N-Cbz-1,4-diaminobutane HCl are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 258.74 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 192-196 °C | |

| IUPAC Name | benzyl N-(4-aminobutyl)carbamate;hydrochloride | [1] |

| CAS Number | 18807-73-3 | |

| Synonyms | N-Carbobenzoxy-1,4-diaminobutane Hydrochloride, Z-1,4-diaminobutane HCl, Benzyl (4-aminobutyl)carbamate hydrochloride | [1] |

Solubility and Stability

Specific quantitative solubility data for N-Cbz-1,4-diaminobutane HCl in common laboratory solvents is not extensively documented in publicly available literature. However, based on its structure as a hydrochloride salt of a protected amine, it is expected to have some solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in aprotic solvents like DMSO and DMF is also anticipated, which is relevant for its use in various reaction conditions. It is recommended that solubility is determined experimentally for specific applications.

The stability of N-Cbz-1,4-diaminobutane HCl is generally good under standard storage conditions (cool and dry). As a hydrochloride salt, it is more stable than its free base form. However, prolonged exposure to strong basic or acidic conditions, as well as high temperatures, may lead to the cleavage of the Cbz (benzyloxycarbonyl) protecting group. For long-term storage, refrigeration (2-8 °C) is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of N-Cbz-1,4-diaminobutane HCl. These protocols are based on general and established procedures for similar compounds.

Synthesis of N-Cbz-1,4-diaminobutane HCl

This protocol describes the selective mono-N-protection of 1,4-diaminobutane using benzyl chloroformate.

Materials:

-

1,4-Diaminobutane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Hydrochloric acid (HCl) solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve an excess of 1,4-diaminobutane in a suitable solvent such as dichloromethane. The use of excess diamine favors mono-substitution.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the cooled diamine solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any unreacted Cbz-Cl and neutralize any formed acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Cbz-1,4-diaminobutane free base.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid solution (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Cbz-1,4-diaminobutane HCl.

Purification by Recrystallization

For higher purity, N-Cbz-1,4-diaminobutane HCl can be recrystallized.

Materials:

-

Crude N-Cbz-1,4-diaminobutane HCl

-

Recrystallization solvent (e.g., ethanol/diethyl ether, methanol/diethyl ether)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude N-Cbz-1,4-diaminobutane HCl in a minimal amount of a hot polar solvent, such as ethanol or methanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add a less polar solvent, such as diethyl ether, until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized N-Cbz-1,4-diaminobutane HCl can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point for method development.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

N-Cbz-1,4-diaminobutane HCl is a crucial building block in the synthesis of various pharmaceutical agents and chemical probes.

PROTAC Linker

A primary application of N-Cbz-1,4-diaminobutane HCl is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The 1,4-diaminobutane core provides a flexible alkyl chain that can be readily functionalized at both ends to connect a target protein ligand and an E3 ligase ligand. The Cbz protecting group allows for selective and sequential modification of the two amino groups.

Synthesis of SGLT1 Inhibitors

This compound has also been utilized in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivatives that act as inhibitors of the human sodium-glucose cotransporter 1 (SGLT1). These inhibitors have therapeutic potential in managing diseases related to hyperglycemia and galactosemia.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule, where N-Cbz-1,4-diaminobutane HCl can serve as a core component of the linker.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines a typical experimental workflow for the development and characterization of a PROTAC, a process where N-Cbz-1,4-diaminobutane HCl would be a key starting material for the linker synthesis.

Caption: General experimental workflow for PROTAC development.

References

A Technical Guide to the Solubility of Benzyl N-(4-aminobutyl)carbamate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS Number: 18807-73-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, adaptable experimental protocol for its determination, based on the industry-standard shake-flask method.

Introduction to this compound

This compound is a chemical compound often utilized as a linker in the synthesis of more complex molecules in drug discovery and development. Its structure, featuring a protected amine and a hydrochloride salt, significantly influences its physicochemical properties, including solubility. Understanding its solubility profile in various organic solvents is critical for reaction condition optimization, formulation development, and purification processes.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18807-73-3 | N/A |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | N/A |

| Molecular Weight | 258.74 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 192-196 °C | N/A |

Solubility Profile

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

This table will be updated as quantitative data becomes available.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4] The following protocol is a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent for a sufficient period to ensure that the dissolved and undissolved solids are in equilibrium. The concentration of the dissolved compound in the supernatant is then accurately measured to determine the solubility.[1][2]

4.2. Materials

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

4.3. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

To remove any remaining solid particles, filter the supernatant through a syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the specific organic solvent based on the concentration determined from the calibration curve and the dilution factor.

-

4.4. Experimental Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Considerations for Amine Hydrochloride Solubility

The solubility of amine hydrochlorides in organic solvents can be complex.[5] The ionic nature of the hydrochloride salt generally favors solubility in polar solvents. However, the organic carbamate portion of the molecule introduces nonpolar characteristics. The overall solubility will be a balance of these competing factors. For less polar organic solvents, the free base form of the amine may exhibit higher solubility. Therefore, the pH of the microenvironment and the presence of any acidic or basic impurities in the solvent can influence the measured solubility.

Conclusion

While quantitative solubility data for this compound is sparse, this guide provides a robust and adaptable experimental protocol for its determination. The shake-flask method, detailed herein, will enable researchers to generate reliable solubility data in various organic solvents, which is essential for advancing research and development activities involving this compound.

References

Spectroscopic Characterization of Benzyl N-(4-aminobutyl)carbamate Hydrochloride: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS No: 18807-73-3).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. Note: As direct experimental spectra for this specific compound are not publicly available, these tables are generated based on established principles of spectroscopy and data from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂ -Ar |

| ~3.20 | t | 2H | -NH-CH₂ - |

| ~3.00 | t | 2H | -CH₂ -NH₃⁺ |

| ~1.70 | m | 2H | -NH-CH₂-CH₂ - |

| ~1.55 | m | 2H | -CH₂ -CH₂-NH₃⁺ |

| ~8.0 (broad) | s | 3H | -NH₃ ⁺ |

| ~5.5 (broad) | t | 1H | -NH - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C =O (carbamate) |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.5 | -O-C H₂-Ar |

| ~40.5 | -NH-C H₂- |

| ~39.0 | -C H₂-NH₃⁺ |

| ~27.0 | -NH-CH₂-C H₂- |

| ~25.0 | -C H₂-CH₂-NH₃⁺ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, broad | N-H stretch (carbamate) |

| 3000-2800 | Strong, broad | N-H stretch (-NH₃⁺) |

| ~3030 | Medium | C-H stretch (aromatic) |

| 2940-2850 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1530 | Medium | N-H bend (carbamate) |

| 1450, 1495 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~740, 695 | Strong | C-H bend (aromatic, monosubstituted) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 223.1441 | [M+H]⁺ (Calculated for C₁₂H₁₉N₂O₂⁺) |

| 222.1368 | [M]⁺ (Calculated for C₁₂H₁₈N₂O₂)[3] |

| 108.0422 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.0548 | [C₇H₇]⁺ (tropylium ion) |

| 87.0862 | [C₄H₉N₂]⁺ (aminobutyl fragment) |

| 70.0651 | [C₄H₈N]⁺ (fragment from aminobutyl chain) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Ensure the sample is fully dissolved. A common solvent for hydrochloride salts is DMSO-d₆ or D₂O. Transfer the solution to a standard 5 mm NMR tube.[4]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of proton chemical shifts (typically 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹).[5]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, commonly Electrospray Ionization (ESI) for this type of polar molecule.

-

Acquisition:

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | C12H19ClN2O2 | CID 13120301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benzyl N-(4-aminobutyl)carbamate;hydrochloride18807-73-3,Purity_YONGYICHEM [molbase.com]

- 3. Benzyl N-(4-aminobutyl)carbamate | C12H18N2O2 | CID 2783677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The Benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in organic synthesis, the development of which was a pivotal moment for controlled peptide synthesis.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, its unique combination of stability and specific cleavage conditions revolutionized the stepwise assembly of amino acids.[1][3] Despite the later development of other prominent protecting groups like Boc and Fmoc, the Cbz group's distinct characteristics ensure its continued relevance in modern multi-step organic synthesis and drug development.[1][3] This technical guide provides a comprehensive exploration of the Cbz protecting group, covering its core principles, reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1][4] This strategy is fundamental in complex syntheses, particularly in peptide chemistry, where it prevents the N-terminus of an amino acid from undergoing unwanted side reactions during peptide bond formation.[1][4] The Cbz group can also be employed to protect other nucleophilic groups such as alcohols and thiols.[1]

Key characteristics that define the utility of the Cbz group include:

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide array of reaction conditions, including basic and most mildly acidic media, which allows for considerable flexibility in subsequent synthetic steps.[3][4]

-

Ease of Introduction: The protection reaction, typically involving benzyl chloroformate (Cbz-Cl), is generally high-yielding and proceeds under mild conditions.[3]

-

Facile and Specific Removal: The Cbz group can be cleanly removed under specific conditions that often leave other functional groups intact. The most common methods are catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or treatment with strong acids like HBr in acetic acid.[3][5] The hydrogenolysis method is exceptionally mild.[3]

-

Orthogonality: The unique cleavage conditions for the Cbz group (primarily hydrogenolysis) make it orthogonal to other widely used amine protecting groups.[3] It is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This orthogonality is a critical principle in modern synthesis, enabling the selective deprotection of one functional group in the presence of others.[3]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz group introduction and removal is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [3]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [6]

| Cbz-Protected Substrate | Deprotection Method and Reagents | Key Advantages | Potential Limitations | Yield (%) |

| Cbz-Amino Acid | Catalytic Hydrogenolysis: H₂, Pd/C | Mild, neutral pH, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, nitro groups) | >95 |

| Cbz-Peptide | Transfer Hydrogenation: Ammonium formate, Pd/C | Avoids flammable H₂ gas, safer for scale-up | May require higher catalyst loading or longer reaction times | 90-98 |

| Cbz-Alkyl Amine | Acidic Cleavage: 33% HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation | Harsh acidic conditions may cleave other acid-labile groups | 85-95 |

| Cbz-Aryl Amine | Lewis Acid: AlCl₃, HFIP | Mild, good functional group tolerance | Requires specific fluorinated solvents, potential for side reactions | ~90 |

Signaling Pathways and Experimental Workflows

Mechanism of Cbz Protection

The standard method for introducing the Cbz group is the Schotten-Baumann reaction, where an amine undergoes nucleophilic acyl substitution with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] The amine's lone pair attacks the electrophilic carbonyl carbon of Cbz-Cl.[4][5] A base is required to neutralize the hydrochloric acid generated during the reaction.[4][5]

References

The Enduring Guardian: A Technical Guide to Benzyl Carbamates as Amine Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection and application of protecting groups are paramount. Among the arsenal of strategies for the temporary masking of amine functionalities, benzyl carbamates stand out for their robustness, versatility, and well-understood reactivity. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with benzyl carbamate protecting groups, with a primary focus on the widely utilized benzyloxycarbonyl (Cbz or Z) group.

Core Principles of Benzyl Carbamate Protection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection, valued for its stability across a broad spectrum of reaction conditions, including basic and many acidic environments.[1][2] This stability makes it an ideal choice for complex synthetic routes where other functional groups must be manipulated without affecting the protected amine. The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate.[1][5]

The true utility of the Cbz group, and other benzyl carbamates, lies in the array of selective deprotection methods available. The most common and mildest method is catalytic hydrogenolysis, which involves the use of a palladium catalyst (typically on carbon) and a hydrogen source to cleave the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.[4][6][7] Alternative deprotection strategies include transfer hydrogenation and cleavage under strong acidic conditions, offering flexibility when dealing with molecules containing functional groups sensitive to catalytic hydrogenation.[1][6]

Benzyl Carbamate Derivatives in Synthesis

While the Cbz group is the most prevalent, other substituted benzyl carbamates offer nuanced lability and specific advantages. One such example is the p-methoxybenzyloxycarbonyl (Moz or MeOZ) group, which is more labile to hydrogenolysis than the Cbz group, allowing for differential deprotection in the presence of a Cbz group.[8][9]

Applications in Peptide Synthesis and Drug Development

The Cbz group has historically played a pivotal role in peptide synthesis, preventing unwanted side reactions at the N-terminus of amino acids during peptide bond formation.[1][10][11] Its stability and reliable removal have made it an invaluable tool for the controlled, sequential assembly of peptide chains.[10] In the broader context of drug development, benzyl carbamates are integral intermediates in the synthesis of complex pharmaceutical agents, including HIV-integrase inhibitors.[12] The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions.[13][14][15]

Quantitative Data on Deprotection Methods

The selection of a deprotection method is contingent upon the substrate's functional group tolerance and the desired reaction conditions. The following table summarizes the performance of common Cbz deprotection methods.

| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [6] |

| H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-L-phenylalanine | >95 | [6] | |

| H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz protected piperidine | ~95 | [6] | |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [6] |

| Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Halogenated N-Cbz anilines | 90-95 | [6] | |

| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [6] | |

| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | N-Cbz protected amino acids | Not specified | [6] |

| Nucleophilic Cleavage | 2-mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide, 75 °C, 24h | N-Cbz protected amines | Not specified | [6][16] |

Experimental Protocols

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl) - Standard Aqueous Conditions

Materials:

-

Amine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.5 eq)

-

Base (e.g., NaHCO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/Water, Ethyl Acetate)

Procedure:

-

Dissolve the amine in a suitable solvent mixture (e.g., dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 20 hours), monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenation

Materials:

-

Cbz-protected amine

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

-

Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

-

Hydrogen gas (H₂) source (balloon or hydrogenator)

-

Inert gas (Nitrogen or Argon)

-

Celite™ for filtration

Procedure:

-

Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid

Materials:

-

Cbz-protected peptide

-

33% solution of HBr in acetic acid

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the solution at room temperature for a specified time (e.g., 20 minutes).

-

Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolate the precipitate by decantation and dry to yield the deprotected peptide hydrobromide salt.[1]

Visualizing the Chemistry of Benzyl Carbamates

To further elucidate the core concepts discussed, the following diagrams illustrate the key chemical transformations and workflows involving benzyl carbamate protecting groups.

Caption: General workflow for the protection of an amine with the Cbz group.

Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Caption: Major deprotection pathways for the Cbz protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

Literature review on mono-protected diamines in organic chemistry

An In-depth Technical Guide to Mono-Protected Diamines in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Mono-protected diamines are crucial building blocks in modern organic synthesis, offering a strategic advantage in the construction of complex molecules. Their bifunctional nature, with one nucleophilic amine and one temporarily masked amine, enables selective, sequential reactions. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis, where precise control over molecular architecture is paramount.[1][2][3] The primary challenge in their preparation is achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct.[4][5]

This guide provides a comprehensive overview of the synthesis, key protecting groups, and applications of mono-protected diamines, with a focus on practical experimental protocols and quantitative data.

Core Concepts and Common Protecting Groups

The selective protection of one amino group in a diamine allows the free amine to undergo transformations such as acylation, alkylation, or condensation, after which the second amino group can be deprotected for further functionalization. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[1]

The most prevalent protecting groups for amines form carbamates, which are generally stable and render the protected nitrogen non-nucleophilic.[6]

-

Boc (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[7] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

-

Cbz (Carboxybenzyl): The Cbz group is installed using benzyl chloroformate (Cbz-Cl). It is stable under both acidic and basic conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[1] Deprotection is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst).[8]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups.[1][8]

The concept of using protecting groups that can be removed under different conditions is known as orthogonal protection , a fundamental strategy in multi-step synthesis.

Caption: Orthogonal protection strategies for common amine protecting groups.

Synthetic Methodologies for Mono-Protection

Several methods have been developed to selectively mono-protect diamines. While early methods often relied on using a large excess of the diamine to statistically favor mono-protection, this is not practical for valuable or complex diamines.[9][10] More recent and efficient methods focus on differentiating the two amino groups in situ.

In Situ Mono-Protonation Method

A highly effective and widely used "one-pot" strategy involves the mono-protonation of the diamine with one equivalent of acid.[4][9][11] The resulting ammonium salt is unreactive to the protecting group reagent, leaving the free amine to react selectively. This method is cost-effective and applicable to large-scale synthesis.[11]

The general workflow involves the sequential addition of one equivalent of an acid source, followed by one equivalent of the protecting group reagent (e.g., Boc₂O).[3]

Caption: Workflow for mono-Boc protection via in situ mono-protonation.

Experimental Protocols

General Protocol for Mono-Boc Protection of Diamines using Me₃SiCl

This procedure is adapted from a simple and efficient one-pot protocol for the selective mono-Boc protection of a wide range of diamines.[4][12] Chlorotrimethylsilane (Me₃SiCl) reacts with anhydrous methanol to generate a precise equivalent of HCl in situ, avoiding the use of hazardous compressed HCl gas.[4][13]

Materials:

-

Diamine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl, 1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.[4]

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes.[11]

-

Add water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.[4]

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct and other nonpolar impurities.

-

Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.[4]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.[4]

General Protocol for Boc Deprotection

The removal of the Boc group is a straightforward acid-catalyzed hydrolysis.[7]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM, if using TFA)

Procedure (using TFA):

-

Dissolve the Boc-protected amine in dichloromethane (approx. 0.1-0.2 M solution).

-

Add an excess of trifluoroacetic acid (e.g., 25% TFA in DCM v/v).[7]

-

Stir the solution at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to isolate the amine salt.[7][8]

-

The free amine can be obtained by a basic workup if required.

General Protocol for Mono-Cbz Protection of Guanidines

This protocol details the selective mono-Cbz protection of a guanidine, which can be adapted for diamines under appropriate conditions.

Materials:

-

Guanidine hydrochloride (1.0 eq)

-

1,4-Dioxane

-

Water

-

Sodium Hydroxide (NaOH, 2.0 eq)

-

Benzyl chloroformate (Cbz-Cl, 1.0 eq)

Procedure:

-

Dissolve guanidine hydrochloride and NaOH in a mixture of water and 1,4-dioxane at 0 °C.[14]

-

Add benzyl chloroformate (1.0 eq) dropwise over 15 minutes.[14]

-

Allow the reaction to stir at room temperature for 3 hours.[14]

-

After the reaction, acidify the mixture to pH 2 with concentrated HCl.[14]

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude product, which can be purified by recrystallization.[14]

Quantitative Data on Mono-Boc Protection

The efficiency of the in situ mono-protonation method has been demonstrated for a variety of linear and cyclic diamines. The following table summarizes representative yields and purities.

| Diamine Substrate | Product | Yield (%) | Purity (%) | Reference |

| (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 | [4][12] |

| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | tert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate | 45 | 93 | [4][12] |

| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | 98 | [4][12] |

| Ethylenediamine | N-(tert-Butoxycarbonyl)ethylenediamine | 87 | >97 | [3][11] |

| 1,4-Diaminobutane | N-(tert-Butoxycarbonyl)-1,4-butanediamine | 82 | - | [11] |

| Piperazine | tert-Butyl piperazine-1-carboxylate | 80 | - | [11] |

| N-Isopropylethylenediamine | tert-Butyl (2-(isopropylamino)ethyl)carbamate | 95 | - | [11] |

Applications in Drug Development and Asymmetric Synthesis

Mono-protected diamines are foundational components in medicinal chemistry and asymmetric synthesis.

-

Drug Discovery: They serve as versatile scaffolds and linkers for building complex molecular architectures found in many biologically active compounds.[2][11] Conformationally restricted diamines, in particular, are used to create rigid platforms that can present functional groups in a defined spatial arrangement, enhancing binding affinity to biological targets.[2]

-

Asymmetric Catalysis: Chiral mono-protected 1,2-diamines are precursors to highly effective ligands and organocatalysts used in asymmetric transformations.[4][12] These include reactions like asymmetric transfer hydrogenation, aldol reactions, and Michael additions, which are critical for producing enantiomerically pure pharmaceuticals.[4][15][16]

Caption: Key applications of mono-protected diamines in synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sciforum.net [sciforum.net]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. bioorg.org [bioorg.org]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rua.ua.es [rua.ua.es]

- 16. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl N-(4-aminobutyl)carbamate hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet for Benzyl N-(4-aminobutyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

This compound is a chemical compound commonly used as a linker in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Accurate identification is critical for safety and experimental reproducibility.

| Identifier | Value |

| Chemical Name | This compound[2] |

| Synonyms | N-Carbobenzoxy-1,4-diaminobutane hydrochloride, Z-1,4-diaminobutane.HCl, N-Cbz-1,4-diaminobutane HCl[2] |

| CAS Number | 18807-73-3[1][2][3] |

| Molecular Formula | C₁₂H₁₉ClN₂O₂[1][2] |

| Molecular Weight | 258.75 g/mol [1] |

| Structure | (As per IUPAC name) |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[2][4]

| GHS Classification | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4] |

Signal Word: Warning[2]

Precautionary Statements (Selected):

| Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| P405 | Store locked up.[5][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

Physicochemical Properties

The physical and chemical properties are essential for safe handling, storage, and use in experimental settings.

| Property | Value |

| Physical State | Solid, Powder[7][8] |

| Appearance | Light cream[8] |

| Melting Point | 192 - 196 °C[7] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[7] |

| Stability | Stable under normal conditions.[6] |

| Incompatible Materials | Strong oxidizing agents, Strong acids.[6] |

Toxicological Information

Comprehensive toxicological data for this specific compound is limited. Many data sheets report "no data available" for acute toxicity metrics such as LD50 or LC50.[8] The toxicological properties have not been fully investigated.[6] The known hazards are based on irritation potential.

| Toxicity Endpoint | Result |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols and Workflows

Detailed experimental protocols for the determination of the data presented in safety data sheets are typically not provided by the manufacturer. The reported values for properties like melting point are established using standardized methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals.

For researchers handling this or any chemical, a structured approach to safety is paramount. The following workflows, rendered in DOT language, provide a logical framework for risk assessment and safety procedures.

Handling, Storage, and Disposal

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5] Avoid contact with skin and eyes and avoid breathing dust.[6] Wash hands and skin thoroughly after handling.[5]

Storage: Store in a dry, cool, and well-ventilated place.[5][8] Keep the container tightly closed.[5][8] It is recommended to store this material locked up.[5][6]

Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[5] Do not allow the product to enter drains.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | C12H19ClN2O2 | CID 13120301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18807-73-3 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS#: 18807-73-3 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Carbamate Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, Significance, and Application of Carbamates in Drug Development

Introduction

The carbamate functional group, an ester of carbamic acid, has emerged as a pivotal structural motif in the landscape of medicinal chemistry. Its journey from a component of a toxic West African bean to a key feature in life-saving pharmaceuticals is a testament to the power of natural product chemistry and rational drug design. This technical guide provides a comprehensive overview of the discovery, significance, and application of carbamates for researchers, scientists, and drug development professionals. We will delve into their mechanism of action as enzyme inhibitors, detail experimental protocols for their synthesis and evaluation, and present key quantitative data to inform future drug discovery efforts.

Historical Perspective: From Ordeal Bean to Rational Drug Design

The story of carbamates in medicine begins with the Calabar bean (Physostigma venenosum), a plant native to West Africa historically used in "ordeal trials" to determine guilt or innocence. In the mid-19th century, scientists isolated the active alkaloid, physostigmine, and identified it as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The first total synthesis of physostigmine was achieved in 1935 by Percy Lavon Julian and Josef Pikl.[2] This groundbreaking work on a natural carbamate laid the foundation for the development of a vast class of synthetic carbamate-based drugs and insecticides.[3]

Significance in Medicinal Chemistry

The carbamate group is a versatile scaffold in drug design due to its unique physicochemical properties.[4][5][6] It is considered a bioisostere of the amide bond, offering increased metabolic stability against proteolysis.[6] The carbamate moiety can participate in hydrogen bonding and its substituents can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and duration of action.[4][6] This has led to the successful development of carbamate drugs for a wide range of therapeutic areas, including neurodegenerative diseases, myasthenia gravis, and as antidotes to poisoning.[7][8][9]

Mechanism of Action: Reversible Enzyme Inhibition

The primary mechanism by which many carbamate drugs exert their therapeutic effect is through the reversible inhibition of enzymes, most notably acetylcholinesterase.[10][11] Unlike organophosphates, which cause irreversible phosphorylation of the enzyme's active site, carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors.

The process involves a two-step mechanism:

-

Carbamoylation: The carbamate inhibitor binds to the active site of the enzyme, and the carbamoyl moiety is transferred to the catalytic serine residue, forming a carbamoylated enzyme intermediate. This step inactivates the enzyme.

-

Decarbamoylation: The carbamoylated enzyme undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation step is a critical determinant of the inhibitor's duration of action.[12][13]

This reversible nature of inhibition is a key advantage, as it allows for a more controlled and titratable therapeutic effect compared to irreversible inhibitors.

Quantitative Data on Carbamate Cholinesterase Inhibitors

The potency and efficacy of carbamate inhibitors are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), the carbamoylation rate (k_i), and the decarbamoylation rate (k_r). A summary of these values for prominent carbamate drugs is presented below.

| Drug | Target Enzyme | IC50 (µM) | Ki (µM) | Carbamoylation Rate (k_i) (min⁻¹) | Decarbamoylation Rate (k_r) (min⁻¹) | References |

| Physostigmine | Human AChE | 0.117 ± 0.007 | 0.02 - 0.37 | - | - | [14][15] |

| Human BChE | 0.059 ± 0.012 | - | - | - | [14] | |

| Neostigmine | Human AChE | 0.062 ± 0.003 | 0.02 - 0.37 | - | - | [14][15] |

| Human BChE | 0.373 ± 0.089 | - | - | - | [14] | |

| Rivastigmine | Human AChE | 5.1 ± 0.1 | - | - | - | [16] |

| Human BChE | 14.0 ± 0.3 | - | - | - | [16] | |

| Pyridostigmine | Human AChE | 0.35 | - | - | - | [3] |

| Human BChE | 1.0 | - | - | - | [3] |

Experimental Protocols

Synthesis of Carbamate Drugs

1. General Synthesis of Rivastigmine Tartrate

Rivastigmine can be synthesized from 1-(3-hydroxyphenyl)ethanone through a multi-step process.[11][17][18]

-

Step 1: Oximation: 1-(3-hydroxyphenyl)ethanone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

-

Step 2: Reduction: The oxime is reduced to the primary amine, 3-(1-aminoethyl)phenol, using a reducing agent such as an Al-Ni alloy.[17]

-

Step 3: N-methylation: The primary amine undergoes N-methylation to yield the key intermediate, 3-(1-dimethylaminoethyl)phenol.

-

Step 4: Carbamoylation: The phenolic intermediate is reacted with N-ethyl-N-methylcarbamoyl chloride to form racemic rivastigmine.

-

Step 5: Resolution and Salt Formation: The racemic mixture is resolved using a chiral acid, such as di-(+)-p-toluoyl-D-tartaric acid, to isolate the desired (S)-enantiomer. The final active pharmaceutical ingredient is prepared by forming the tartrate salt.[11]

2. General Synthesis of Neostigmine Bromide

Neostigmine bromide synthesis typically starts from 3-dimethylaminophenol.[4][19][20][21][22]

-

Step 1: Formation of the Phenolate: 3-dimethylaminophenol is treated with a base, such as potassium hydroxide, to form the potassium phenolate salt.

-

Step 2: Carbamoylation: The phenolate is reacted with dimethylcarbamoyl chloride. The chloride is displaced by the phenoxide to form the carbamate ester intermediate.

-

Step 3: Quaternization: The tertiary amine of the intermediate is quaternized by reaction with methyl bromide to yield the final product, neostigmine bromide.[19][20]

Enzyme Inhibition Assay

Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's assay is a widely used colorimetric method to determine acetylcholinesterase activity and inhibition.[7][15]

-

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test carbamate inhibitor solution

-

-

Procedure (96-well plate format):

-

To the wells of a microplate, add the phosphate buffer, AChE solution, and the test inhibitor at various concentrations. Include control wells with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI and DTNB solutions to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a set period.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

-

Visualizations

Signaling Pathway: Cholinergic Synapse and AChE Inhibition

Caption: Cholinergic neurotransmission and the mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Experimental Workflow: Screening of Carbamate Inhibitors

Caption: A generalized workflow for the discovery and development of novel carbamate-based enzyme inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) of Carbamate Inhibitors

References

- 1. pyridostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]